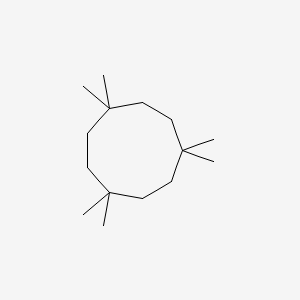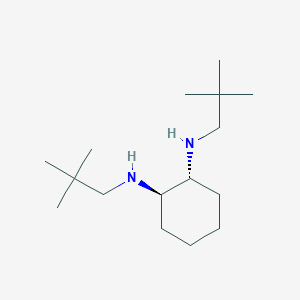![molecular formula C12H16Se B14260535 [(Hex-2-en-2-yl)selanyl]benzene CAS No. 151887-23-9](/img/structure/B14260535.png)
[(Hex-2-en-2-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Hex-2-en-2-yl)selanyl]benzene is an organoselenium compound characterized by the presence of a selanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Hex-2-en-2-yl)selanyl]benzene typically involves the reaction of 2-chloroselenylbenzoyl chloride with hex-2-en-2-yl magnesium bromide under anhydrous conditions. The reaction is carried out in a suitable solvent, such as acetone, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[(Hex-2-en-2-yl)selanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selanyl group to selenides.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
[(Hex-2-en-2-yl)selanyl]benzene has several applications in scientific research:
Biology: Studied for its potential antioxidant properties and its role in redox biology.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(Hex-2-en-2-yl)selanyl]benzene involves its ability to participate in redox reactions. The selanyl group can undergo oxidation and reduction, influencing various biochemical pathways. The compound can interact with molecular targets such as enzymes and proteins, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyl diselenide
- Phenyl selenocyanate
- Selenobenzene
Uniqueness
[(Hex-2-en-2-yl)selanyl]benzene is unique due to its specific structural features, such as the presence of a hex-2-en-2-yl group attached to the selanyl moiety. This structural uniqueness imparts distinct chemical reactivity and biological activity compared to other selenium-containing compounds .
Propriétés
Numéro CAS |
151887-23-9 |
|---|---|
Formule moléculaire |
C12H16Se |
Poids moléculaire |
239.23 g/mol |
Nom IUPAC |
hex-2-en-2-ylselanylbenzene |
InChI |
InChI=1S/C12H16Se/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h5-10H,3-4H2,1-2H3 |
Clé InChI |
CRFXBYQHPBMKKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC=C(C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


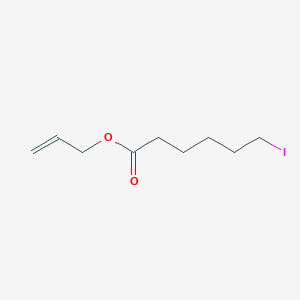
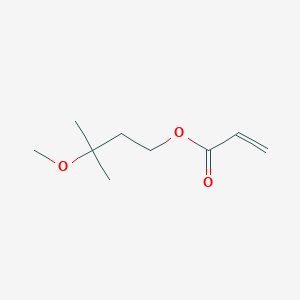
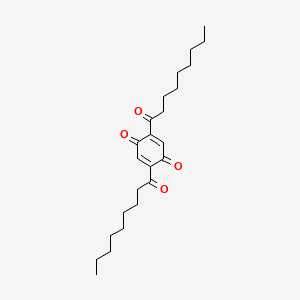
![Pyrrolidine, 1-[[[2-[(5-cyano-2-pyridinyl)amino]ethyl]amino]acetyl]-](/img/structure/B14260478.png)
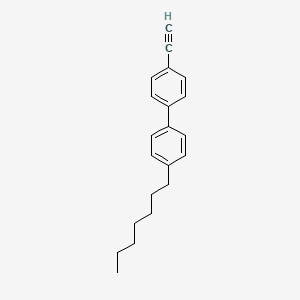
![Acetamide, N-[2-[(7-oxo-1,3,5-cycloheptatrien-1-yl)amino]ethyl]-](/img/structure/B14260489.png)

![4-(Propane-1-sulfonyl)-1,4-diazabicyclo[3.2.2]nonan-3-one](/img/structure/B14260505.png)
![N-[4-(2,2-Diphenylethenyl)phenyl]-N-(4-methylphenyl)pyren-1-amine](/img/structure/B14260512.png)


![Bis[4-(tridecafluorohexyl)phenyl] diselenide](/img/structure/B14260522.png)
